5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound is part of a series of novel derivatives synthesized for studying optical properties, particularly fluorescence spectral characteristics. These derivatives are characterized using methods like IR, (1)H NMR, HRMS, and UV-vis absorption, showcasing their potential in spectroscopic applications (Ge et al., 2014).
Potential in Antimicrobial Activity
- Derivatives of the compound, specifically those involving pyrazole and oxadiazole moieties, have been explored for antimicrobial and antimycobacterial activities. This highlights its potential application in developing new therapeutic agents against microbial infections (R.V.Sidhaye et al., 2011).
Application in Corrosion Inhibition
- Derivatives of 1,2,4-oxadiazole, including structures similar to the specified compound, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This suggests its utility in industrial applications, particularly in protecting metals from corrosion (Ammal et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly potent and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, Pralsetinib affects multiple biochemical pathways involved in cell growth and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth in cancers driven by RET mutations or fusions .
Result of Action
The molecular and cellular effects of Pralsetinib’s action include the inhibition of RET-driven signaling pathways, leading to the suppression of cell growth and proliferation. This can result in the reduction of tumor size and potentially the slowing or halting of cancer progression .
properties
IUPAC Name |
5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8(2)13-18-14(23-19-13)10-4-5-12(16-6-10)20-9(3)11(7-17-20)15(21)22/h4-8H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAHKPYILQWWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid |
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